N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps. One common method starts with the preparation of 2-fluorobenzoyl chloride, which is then reacted with a diazepane derivative under controlled conditions to form the desired product. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns on the benzoyl group.
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide: Contains a hydrazide group instead of a diazepane ring.
Uniqueness
N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide is unique due to the presence of both a fluorobenzoyl group and a diazepane ring, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-16(23)20-9-8-17(24)21-10-5-11-22(13-12-21)18(25)14-6-3-4-7-15(14)19/h2-4,6-7H,1,5,8-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARQZBMDOXIDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCN(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.